molecular formula C17H20ClNO2 B1437983 (2-Chlorophenyl)-N-[2-(2-methoxyethoxy)benzyl]-methanamine CAS No. 1040684-89-6

(2-Chlorophenyl)-N-[2-(2-methoxyethoxy)benzyl]-methanamine

Cat. No. B1437983
CAS RN: 1040684-89-6
M. Wt: 305.8 g/mol
InChI Key: HIOIAIPYYIWXNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chlorophenyl)-N-[2-(2-methoxyethoxy)benzyl]-methanamine (CNMMA) is a compound with a wide range of scientific applications. It is a versatile compound that can be used in various research fields such as organic synthesis, pharmacology, and biochemistry. This compound has been used in numerous laboratory experiments and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Environmental Impact and Remediation

  • Chlorophenols in Waste Incineration : A study highlights the occurrence and formation pathways of chlorophenols (CP), including 2-chlorophenol, during Municipal Solid Waste Incineration (MSWI). These compounds are precursors to dioxins and exhibit environmental persistence. The research discusses their concentrations, formation mechanisms, and the correlation between CP and other pollutants in MSWI processes, emphasizing the need for effective pollution control strategies (Peng et al., 2016).

Toxicology and Human Health

  • Toxic Effects and Mechanisms in Aquatic Environments : Another study reviews the toxic effects of chlorophenols on aquatic life, including fish. It outlines how these compounds induce oxidative stress, immune system alterations, endocrine disruption, apoptosis, and potentially cancerous changes in aquatic organisms. The toxic effects are attributed to both chlorophenols per se and their metabolic products, highlighting the ecological risks posed by these pollutants (Ge et al., 2017).

Pharmacology and Drug Development

  • Anticancer Drug Research : In the search for novel anticancer drugs, one study evaluates compounds for their tumor specificity and keratinocyte toxicity. Among the tested compounds, those featuring chlorophenyl groups showed promising tumor specificity with minimal toxicity to normal cells. This research underscores the potential of chlorophenyl-containing compounds in developing safer anticancer medications (Sugita et al., 2017).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-[2-(2-methoxyethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2/c1-20-10-11-21-17-9-5-3-7-15(17)13-19-12-14-6-2-4-8-16(14)18/h2-9,19H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOIAIPYYIWXNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1CNCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)-N-[2-(2-methoxyethoxy)benzyl]-methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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